molecular formula C12H15NO2 B2374299 Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate CAS No. 1367666-62-3

Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Cat. No. B2374299
CAS RN: 1367666-62-3
M. Wt: 205.257
InChI Key: QQNWOQPSYMXCDF-UHFFFAOYSA-N
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Description

“Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate” is a compound with the CAS Number: 1367666-62-3 . It has a molecular weight of 205.26 . It is in the form of oil .


Molecular Structure Analysis

The IUPAC name of the compound is “methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate” and its InChI Code is "1S/C12H15NO2/c1-8-4-3-5-10-9 (8)6-7-13-11 (10)12 (14)15-2/h3-5,11,13H,6-7H2,1-2H3" .


Physical And Chemical Properties Analysis

“Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate” is an oil . It has a molecular weight of 205.26 . The compound is stored at a temperature of 4°C .

Scientific Research Applications

Antimicrobial Activity

“Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate” has been used in the synthesis of 1,3,4-thiadiazole derivatives, which have shown potent antimicrobial activity . These derivatives have been tested against various organisms such as E. coli, B. mycoides, and C. albicans .

Neuroprotection

This compound has been implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system . It is believed that MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .

Antidepressant Properties

“Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate” has been found to possess antidepressant properties . This makes it a potential candidate for further research in the field of mental health.

Anticonvulsant Properties

This compound has also been found to have anticonvulsant properties . This suggests that it could be used in the treatment of conditions such as epilepsy.

Anxiolytic Properties

“Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate” has been found to have anxiolytic properties . This means it could potentially be used in the treatment of anxiety disorders.

Pro-cognitive Properties

This compound has been found to have pro-cognitive properties . This suggests that it could potentially be used to enhance cognitive function.

Interaction with Dopamine Receptors

“Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate” can interact with agonistic conformation of dopamine (DA) receptors . It inhibits the formation of 3,4-dihydroxyphenylacetic acid as well as production of free radicals and shifts DA catabolism toward COMT-dependent O-methylation .

Inhibition of MAO Enzymes

This compound inhibits both MAO-A and B enzymes activity and increases neurotransmitters levels in the brain . This could have implications for the treatment of various neurological disorders.

Safety and Hazards

The compound has been classified under GHS07 and the signal word for it is "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

properties

IUPAC Name

methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-4-3-5-10-9(8)6-7-13-11(10)12(14)15-2/h3-5,11,13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNWOQPSYMXCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCNC(C2=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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